7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C13H18ClN3 and its molecular weight is 251.75 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrazole and imidazole derivatives are known to interact with a variety of biological targets. For instance, some pyrazole derivatives are known to inhibit the enzyme succinate dehydrogenase, an important enzyme in the tricarboxylic acid cycle .
Mode of Action
Pyrazole and imidazole derivatives can interfere with the tricarboxylic acid cycle by occupying the site of action at succinate dehydrogenase, leading to the death of the pathogen .
Biochemical Pathways
The primary biochemical pathway affected by these compounds is the tricarboxylic acid cycle, which is crucial for energy production in cells .
Result of Action
The inhibition of succinate dehydrogenase by these compounds can lead to the disruption of energy production within cells, which can ultimately lead to cell death .
Biochemical Analysis
Biochemical Properties
7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 results in the inhibition of the enzyme’s activity, thereby affecting cell proliferation. Additionally, this compound has been observed to bind with other proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The induction of apoptosis is mediated through the activation of caspases and the disruption of mitochondrial membrane potential. Furthermore, this compound influences cell signaling pathways, including the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming a stable complex that inhibits the enzyme’s activity . This binding prevents the phosphorylation of downstream targets, thereby halting cell cycle progression. Additionally, this compound has been shown to modulate the expression of genes involved in apoptosis and cell survival, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anti-tumor activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes . The metabolites are then excreted through the kidneys. The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, which facilitate its uptake and distribution . The localization and accumulation of this compound within cells can influence its activity and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been shown to localize primarily in the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, thereby influencing its interactions with biomolecules and its overall efficacy .
Properties
IUPAC Name |
7-(chloromethyl)-6-cyclopropyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3/c1-9(2)8-16-5-6-17-13(16)11(7-14)12(15-17)10-3-4-10/h5-6,9-10H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLZSCDTHIZWEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN2C1=C(C(=N2)C3CC3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.